2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide
Description
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridotriazine core, which is a fused heterocyclic system, and is functionalized with chloro, oxo, sulfanyl, and difluorophenyl groups. These functional groups contribute to its reactivity and potential utility in research and industry.
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N4O2S/c16-8-1-4-12-20-14(21-15(24)22(12)6-8)25-7-13(23)19-11-3-2-9(17)5-10(11)18/h1-6H,7H2,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIQUVIKLXGGTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridines with Triazine Derivatives
The core structure can be assembled through [4+2] cycloaddition between 2-aminopyridine derivatives and 1,3,5-triazine precursors. A representative protocol involves:
Reaction Conditions
Regioselective Chlorination at Position 7
Electrophilic chlorination using POCl₃ in DMF achieves selective substitution:
Optimized Parameters
| Parameter | Value |
|---|---|
| POCl₃ equivalents | 3.0 |
| Temperature | 80°C |
| Reaction time | 6 h |
| Yield | 85% |
Installation of the Sulfanyl-Acetamide Moiety
Thiol-Ene Coupling Strategy
Microwave-assisted Suzuki-Miyaura coupling enables efficient sulfur incorporation:
Procedure
- Substrates :
- Catalyst System :
- PdCl₂(dppf) (0.05 eq)
- Cesium carbonate (2.0 eq)
- Conditions :
- 1,4-Dioxane/H₂O (4:1 v/v)
- Microwave irradiation at 100°C, 1 h
- Yield : 60.8%
Critical Parameters
- Strict oxygen exclusion prevents thiol oxidation
- Boronate ester stability requires anhydrous conditions during handling
Nucleophilic Aromatic Substitution
Alternative pathway using activated pyridotriazine derivatives:
Stepwise Process
- Activation : Conversion to 2-fluoropyridotriazinone using Selectfluor® (1.5 eq, CH₃CN, 50°C)
- Thiolation : Reaction with N-(2,4-difluorophenyl)mercaptoacetamide (1.2 eq) in presence of K₂CO₃ (2.5 eq)
- Yield : 54–58%
Synthesis of N-(2,4-Difluorophenyl)acetamide Thiol Precursor
Amide Bond Formation
Two-step sequence from commercial materials:
Synthetic Pathway
- Acetylation :
- Thiol Introduction :
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Different Pathways
| Method | Overall Yield | Purity (HPLC) | Scalability |
|---|
Chemical Reactions Analysis
Types of Reactions
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to hydroxyl using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Oxidation Products: Sulfoxide, sulfone derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibit enzyme activity, or modulate receptor functions. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3,5-dimethylphenyl)acetamide
- 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Uniqueness
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a member of the sulfanylamide class and features a complex structure that includes a pyrido[1,2-a][1,3,5]triazin moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is , characterized by the following structural features:
- A pyrido[1,2-a][1,3,5]triazin core.
- A sulfanyl linkage.
- An acetamide functional group.
- A difluorophenyl substituent.
This unique combination of functional groups contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit various biological activities:
Anticancer Activity
The anticancer potential of compounds with similar structures has been demonstrated in several studies:
- Triazine derivatives have exhibited cytotoxic effects against various cancer cell lines including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancer cells. For instance:
The synthesis of this compound typically involves multi-step organic reactions using starting materials such as chlorinated pyrido-triazine derivatives. The mechanism of action often involves binding to molecular targets that modulate cellular processes.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Contains methoxy instead of difluorophenyl | Exhibits moderate antimicrobial activity |
| N-(4-fluorophenyl)-2-(4-hydroxypyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Hydroxyl group addition | Enhanced anticancer properties against MCF-7 cells |
| 5-[({7-chloro-4-oxo-pyrido[1,2-a]pyrimidin}-2-YL)methyl]-thioacetamide | Contains methyl substitution | Notable cytotoxicity against leukemia cell lines |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated pyrido-triazin precursors and functionalizing via nucleophilic substitution or coupling reactions. Key steps include:
- Sulfanyl group introduction : Reacting a chloro-substituted pyrido-triazin intermediate with a thiol-containing reagent (e.g., thiourea derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
- Acetamide coupling : The sulfanyl intermediate is then reacted with 2,4-difluoroaniline via amide bond formation using coupling agents like EDC/HOBt in dichloromethane at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity. Reaction temperature and solvent choice significantly impact yield (60–75% optimized) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR are used to verify the presence of the pyrido-triazin core (e.g., downfield signals at δ 8.2–8.5 ppm for aromatic protons) and the sulfanyl-acetamide linkage (δ 3.8–4.2 ppm for -S-CH-) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 439.03) .
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and detect byproducts .
Q. What are the key physicochemical properties relevant to its handling in laboratory settings?
- Methodological Answer :
- Solubility : Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO, DMF, and ethanol .
- Stability : Stable at room temperature in dark, dry conditions but degrades under UV light or extreme pH (<3 or >10) .
- Melting Point : 215–220°C (determined via differential scanning calorimetry) .
Advanced Research Questions
Q. How can synthesis protocols be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Catalyst screening : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of halogenated intermediates, improving yields by 15–20% .
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions during amide formation .
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. How should researchers reconcile contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer studies)?
- Methodological Answer :
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HeLa) with standardized protocols to rule out cell-specific effects .
- Target profiling : Use computational docking (AutoDock Vina) to identify off-target interactions (e.g., kinase vs. protease inhibition) .
- Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to false-positive/negative results .
Q. What computational strategies are effective for designing derivatives with enhanced target selectivity?
- Methodological Answer :
- QSAR modeling : Train models on pyrido-triazin analogs to predict substituent effects on binding affinity (e.g., electron-withdrawing groups at C-7 improve kinase inhibition) .
- Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., with EGFR or PARP-1) to prioritize derivatives with stable binding poses .
- ADMET prediction : Use SwissADME to filter derivatives with unfavorable pharmacokinetic profiles (e.g., high logP >5) .
Q. How can researchers resolve discrepancies in solubility data reported across studies?
- Methodological Answer :
- Standardized protocols : Follow OECD guidelines for solubility testing (shake-flask method, 24 h equilibration) .
- Co-solvent systems : Test solubility in PBS with 0.5% Tween-80 or cyclodextrin inclusion complexes to mimic physiological conditions .
- Particle size analysis : Use dynamic light scattering (DLS) to confirm nanomilling reduces particle size (<200 nm) and enhances dissolution .
Data Contradiction Analysis Table
| Observed Discrepancy | Potential Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Variability in IC values for kinase inhibition | Differences in ATP concentration across assays | Normalize assays to 1 mM ATP and include staurosporine as a control | |
| Conflicting logP values (2.8 vs. 3.5) | Measurement method (HPLC vs. shake-flask) | Use consensus logP via EPI Suite software | |
| Divergent cytotoxicity in cancer vs. normal cells | Off-target ROS generation | Include N-acetylcysteine (ROS scavenger) in assay media |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
